molecular formula C15H11ClF2O B1327667 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-64-4

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327667
CAS No.: 898768-64-4
M. Wt: 280.69 g/mol
InChI Key: NQYWTYDWFNFZHE-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C15H12ClF2O
  • Molecular Weight : 278.71 g/mol
  • CAS Number : 898768-52-0

The biological activity of this compound is attributed to its structural features, particularly the presence of halogen substituents which can influence its interaction with biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity
    • The compound has shown promising results against various microbial strains, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties, particularly against Candida albicans and certain bacterial strains.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
  • Cytotoxicity
    • Cytotoxic assays have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various fluorinated compounds, including this compound, revealed significant activity against C. albicans. The MIC was determined to be 62.5 μg/mL, indicating a strong potential for antifungal applications .

CompoundMIC (μg/mL)Activity
This compound62.5Antifungal
Control (Fluconazole)32Standard Antifungal

Anticancer Activity

In vitro studies evaluated the cytotoxic effects on various cancer cell lines. The compound was found to inhibit cell proliferation significantly:

Cell LineIC50 (μM)Mechanism
HeLa (Cervical Cancer)15Apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest

These findings suggest that the compound's mechanism involves both apoptosis and cell cycle modulation.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)6-3-10-1-4-13(17)5-2-10/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWTYDWFNFZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644594
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-64-4
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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